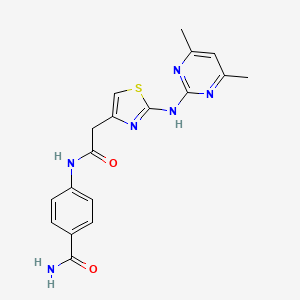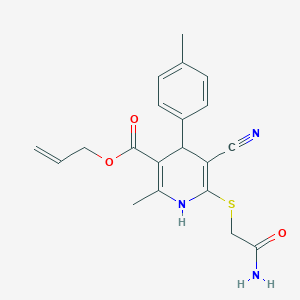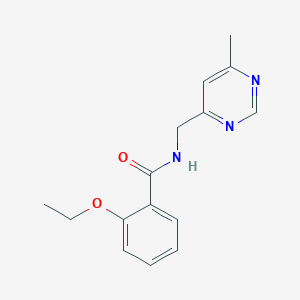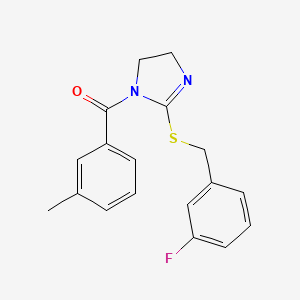
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene is a chemical compound with the empirical formula C11H15BrO . It has a molecular weight of 243.14 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The SMILES string for this compound is BrC1=C©C=C(OC)C(C©C)=C1 . This string represents a simplified molecular-input line-entry system, a specification in the form of a line notation for describing the structure of chemical species using short ASCII strings.Scientific Research Applications
Alzheimer's Disease Research
A study on the isomerization of related styrylbenzenes in strong bases found potential applications in developing probes for detecting beta-amyloid plaques in Alzheimer's disease (AD) brains. These compounds, including variations of bromo-methoxybenzenes, showed strong fluorescent labeling of Abeta plaques, indicating their use in studying AD and potentially developing diagnostic tools or treatments (Lee et al., 2001).
Catalytic Conversion for Biofuel Production
Research on the catalytic conversion of anisole (methoxybenzene), representing a thermal conversion product of biomass lignin, over a bifunctional Pt/HBeta catalyst demonstrates the transformation of phenolic compounds to gasoline-range molecules. This study underscores the potential of bromo-methoxybenzenes in biofuel production, particularly in the deoxygenation and hydrodeoxygenation processes to create cleaner fuel alternatives (Zhu et al., 2011).
Polymer Solar Cells
The functional group addition of methoxybenzene derivatives to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) was found to improve the photovoltaic performance of polymer solar cells (PSCs). This suggests that bromo-methoxybenzene compounds could play a role in enhancing the efficiency of solar energy conversion technologies, offering insights into the design of new electron acceptors for high-performance PSCs (Jin et al., 2016).
Synthesis of Sterically Protected Compounds
A study on the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine bearing bromo-methoxyphenyl groups highlights their application in synthesizing compounds with low-coordinate phosphorus atoms. These findings could have implications for developing novel phosphorus-containing materials with potential applications in electronics, catalysis, and material science (Toyota et al., 2003).
Organic Synthesis and Catalysis
Research on the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam showcases the utility of bromo-methoxybenzene derivatives in organic synthesis. This process could be crucial for synthesizing complex organic molecules, potentially benefiting pharmaceutical and material science research (Esteves et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-methoxy-2-methyl-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-6-10(12)8(3)5-11(9)13-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIBSMVSZBQOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3,4-dichlorophenyl)azetidine-1-carboxamide](/img/structure/B2424923.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)
![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)



![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)


![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)